Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)
Brand Name: Vulcanchem
CAS No.: 149251-80-9
VCID: VC21141173
InChI: InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9-/m1/s1
SMILES: CC(=O)C1CCC2(C(C1)O2)C
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)

CAS No.: 149251-80-9

Cat. No.: VC21141173

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) - 149251-80-9

Specification

CAS No. 149251-80-9
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name 1-[(1S,3R,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone
Standard InChI InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9-/m1/s1
Standard InChI Key VPQYGKRHSKLXJB-HRDYMLBCSA-N
Isomeric SMILES CC(=O)[C@@H]1CC[C@@]2([C@H](C1)O2)C
SMILES CC(=O)C1CCC2(C(C1)O2)C
Canonical SMILES CC(=O)C1CCC2(C(C1)O2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator